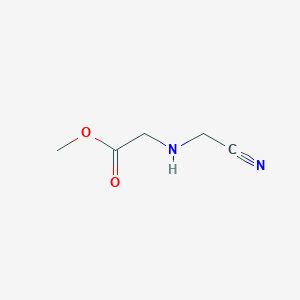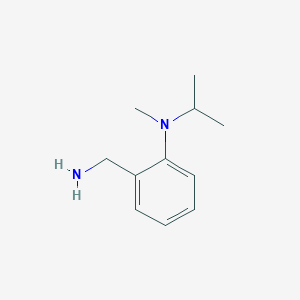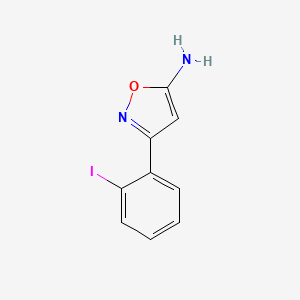
4-(Cyclopropylmethoxy)benzene-1-carbothioamide
Overview
Description
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
- 4-Methoxybenzenecarbothioamide : This study focuses on the molecular structure of a similar compound, 4-Methoxybenzenecarbothioamide. It reveals the molecule's asymmetric unit containing two independent molecules with methoxy groups in opposite conformations. The study highlights the formation of dimers via intermolecular N-H⋯S hydrogen bonds, leading to chains linked by C-H⋯O hydrogen bonds (Ali, Hameed, Luqman, Akhtar, & Parvez, 2010).
Synthesis and Rearrangement Studies
- Photochemical and Acid-Catalyzed Rearrangements : A study explored the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one and its subsequent rearrangement under photochemical and acid-catalyzed conditions (Schultz & Antoulinakis, 1996).
- Anticancer and Antioxidant Effects of Benzene Sulfonamide Derivatives : Research on benzene sulfonamide derivatives, closely related to carbothioamides, demonstrated potent anticancer effects against breast carcinoma cell lines. Molecular docking studies were used to analyze binding energy and interactions (Mohamed et al., 2022).
Synthesis of Novel Compounds
- Synthesis of Novel Bis(chromenes) and Bis(benzo[f]chromenes) : This study involves the synthesis of new carbothioamides linked to chromene or benzo[f]chromene units, showcasing the versatility in synthesizing diverse chemical structures (Sanad & Mekky, 2020).
Pharmacological Applications
- GABAergic Neurotransmission and Anticonvulsant Approach : Research on N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, structurally related to 4-(Cyclopropylmethoxy)benzene-1-carbothioamide, showed significant anticonvulsant activity. These compounds were found to elevate γ-aminobutyric acid (GABA) levels in the brain (Tripathi & Kumar, 2013).
Chemical Properties and Structural Analysis
- Crystal Structure Studies : The crystal structure and Hirshfeld surface analysis of a related compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1 H -pyrazole-1-carbothioamide, were investigated, highlighting the importance of molecular interactions in the crystal packing (Kumara et al., 2017).
Anticancer Research
- Synthesis and Anticancer Properties : Research into the synthesis and characterization of 1H-benzo[f]chromene-2-carbothioamide derivatives showed their anti-proliferative properties against various human cancer cell lines (Fouda, Irfan, Al‐Sehemi, & El-Agrody, 2021).
Safety And Hazards
properties
IUPAC Name |
4-(cyclopropylmethoxy)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c12-11(14)9-3-5-10(6-4-9)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWNKYLOLYWJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)benzene-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



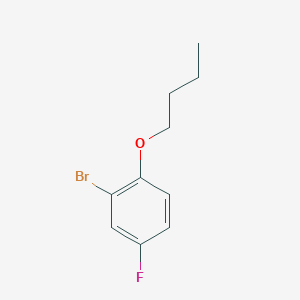
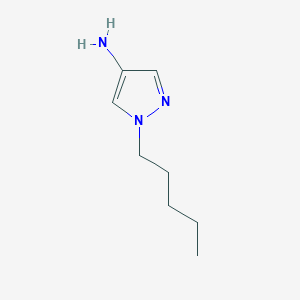
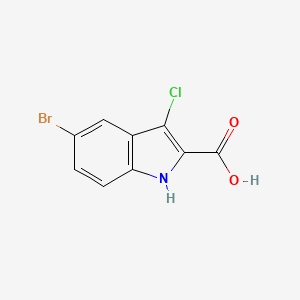
![1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1517079.png)
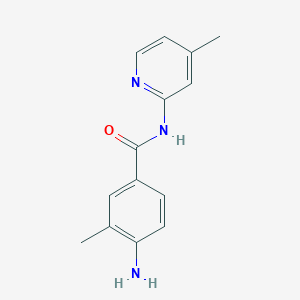
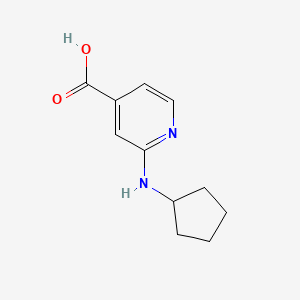
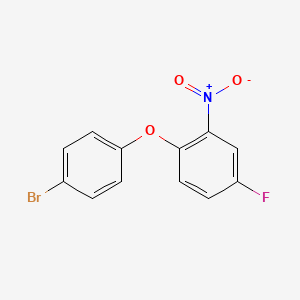
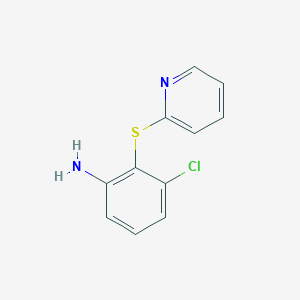
![2-[(3-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517085.png)
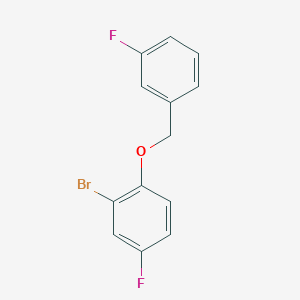
![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)
